

# Crystal structure of 2-(o-tolyloxy)benzoic acid

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## Compound of Interest

Compound Name: 2-(o-Tolylcarbamoyl)benzoic acid

Cat. No.: B190199

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## An In-depth Technical Guide on the Crystal Structure of 2-(o-tolyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the crystal structure of 2-(o-tolyloxy)benzoic acid, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic data, and the experimental protocols used for its determination.

## Introduction

2-(o-tolyloxy)benzoic acid is a significant intermediate in the synthesis of biaryl moieties, which are prevalent structural motifs in polymeric materials, ligands, and biologically active compounds.<sup>[1]</sup> Understanding its three-dimensional structure is crucial for structure-based drug design and materials science applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of the title compound.

The molecular structure of 2-(o-tolyloxy)benzoic acid reveals a dimeric formation in the crystalline state, facilitated by intermolecular O—H···O hydrogen bonds.<sup>[1]</sup> The dihedral angle between the two phenyl rings is a notable feature of its conformation.<sup>[1]</sup>

## Crystal Structure and Molecular Geometry

The crystal structure of 2-(o-tolyloxy)benzoic acid (C<sub>14</sub>H<sub>12</sub>O<sub>3</sub>) was determined by single-crystal X-ray diffraction.<sup>[1]</sup> The compound crystallizes in a triclinic system.<sup>[1]</sup> A key characteristic of the crystal packing is the formation of dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.<sup>[1]</sup> This hydrogen bonding is a

common feature in the crystal structures of carboxylic acids.[2][3] The molecules are observed to stack parallel to the b-axis direction.[1]

The dihedral angle between the planes of the two phenyl rings (C8—C13 and C2—C7) is 76.2 (2)°.[1] The bond lengths and angles within the molecule are within the normal ranges.[1]

## Crystallographic Data

The crystallographic data for 2-(o-tolyloxy)benzoic acid is summarized in the table below.

Parameter	Value[1]
Chemical Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	228.24 g/mol
Crystal System	Triclinic
Space Group	P-1
a	7.0900 (14) Å
b	7.4820 (15) Å
c	12.680 (3) Å
α	95.34 (3)°
β	96.36 (3)°
γ	115.76 (3)°
Volume	594.5 (2) Å <sup>3</sup>
Z	2
Radiation	Mo Kα
Absorption Coefficient (μ)	0.09 mm <sup>-1</sup>
Temperature	293 K
Crystal Size	0.30 × 0.20 × 0.10 mm

## Hydrogen Bond Geometry

The intermolecular hydrogen bond that leads to the dimer formation is detailed below.

D—H...A	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
O2—H2A...O3 <sup>i</sup>	0.82	1.81	2.624 (3)	172
Symmetry code: (i) -x+1, -y, -z+1				

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of 2-(o-tolyloxy)benzoic acid was carried out following a previously reported literary method.<sup>[1]</sup> Single crystals suitable for X-ray diffraction were obtained by dissolving 0.2 g (0.87 mmol) of the compound in 25 ml of ethanol. The solvent was then allowed to evaporate slowly at room temperature over a period of approximately six days.<sup>[1]</sup>

### X-ray Data Collection and Structure Refinement

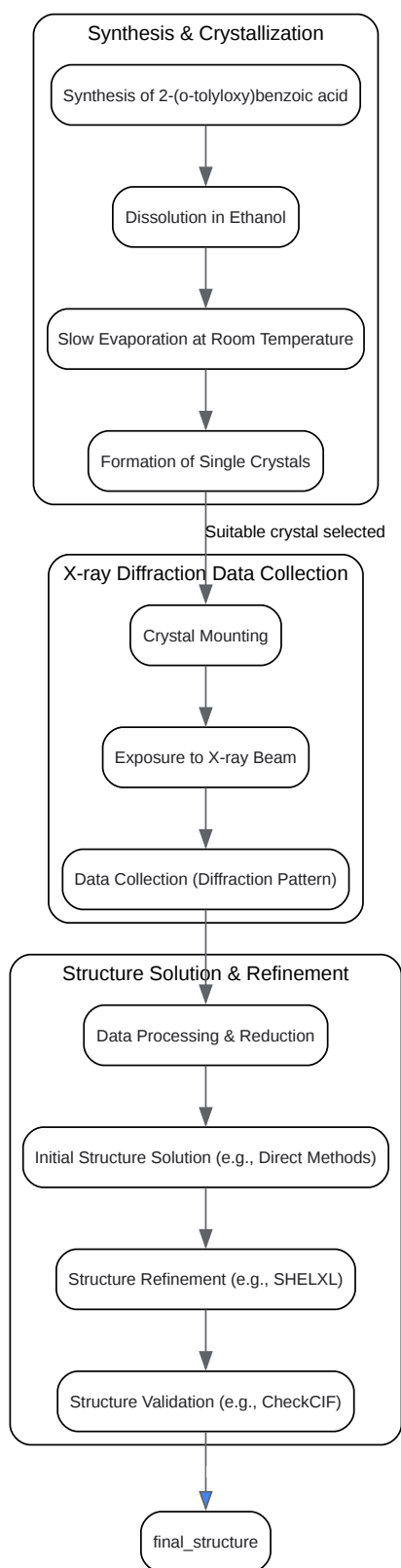
The crystallographic data was collected at the Center of Testing and Analysis, Nanjing University.<sup>[1]</sup> The structure was solved and refined using the SHELXL97 software.<sup>[1]</sup> All hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms. The C—H bond lengths were set to 0.93 Å for aromatic hydrogens and 0.96 Å for methyl hydrogens, while the O—H bond length was 0.82 Å.<sup>[1]</sup> The isotropic displacement parameters for the hydrogen atoms were set to 1.2 times that of the attached aromatic carbon atom and 1.5 times that of the other parent atoms.<sup>[1]</sup>

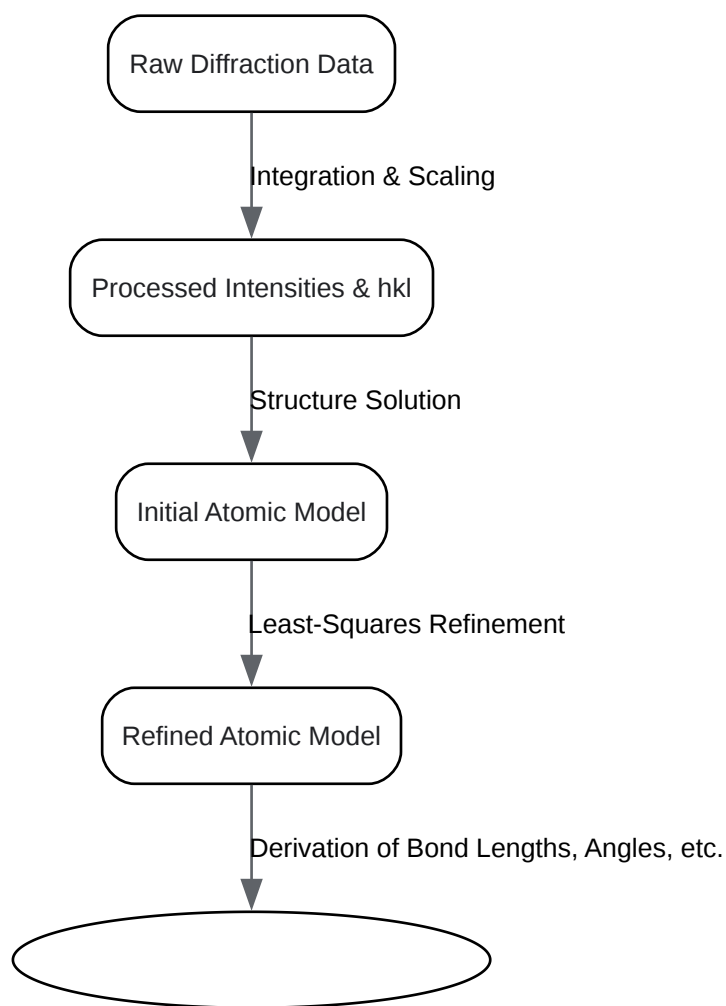
## Visualizations

### Experimental Workflow for Crystal Structure

#### Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 2-(o-tolyloxy)benzoic acid.





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## References

- 1. 2-(o-Tolyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

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